N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide

GABA-A receptor binding omega-1 selectivity imidazopyridine SAR

N-[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide (CAS 82626-73-1; C₁₅H₁₁Cl₂N₃O; MW 320.2 g/mol) is a 3-acetamido-substituted imidazo[1,2-a]pyridine derivative bearing chlorine atoms at both the 6-position of the fused heterocyclic core and the para-position of the 2-phenyl ring. The compound belongs to the well-established imidazo[1,2-a]pyridine-3-acetamide pharmacophore class, which includes the clinically important hypnotic zolpidem (Ambien®) and the discontinued anxiolytic alpidem (Ananxyl®).

Molecular Formula C15H11Cl2N3O
Molecular Weight 320.2 g/mol
Cat. No. B14955764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide
Molecular FormulaC15H11Cl2N3O
Molecular Weight320.2 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=C(C=C3)Cl
InChIInChI=1S/C15H11Cl2N3O/c1-9(21)18-15-14(10-2-4-11(16)5-3-10)19-13-7-6-12(17)8-20(13)15/h2-8H,1H3,(H,18,21)
InChIKeyBLGMMNWHVANZSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide: Chemical Identity, Scaffold Context, and Procurement Rationale


N-[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide (CAS 82626-73-1; C₁₅H₁₁Cl₂N₃O; MW 320.2 g/mol) is a 3-acetamido-substituted imidazo[1,2-a]pyridine derivative bearing chlorine atoms at both the 6-position of the fused heterocyclic core and the para-position of the 2-phenyl ring . The compound belongs to the well-established imidazo[1,2-a]pyridine-3-acetamide pharmacophore class, which includes the clinically important hypnotic zolpidem (Ambien®) and the discontinued anxiolytic alpidem (Ananxyl®) . This specific compound is structurally distinguished from zolpidem by its 6-chloro substitution (versus 6-methyl) and 4-chlorophenyl group (versus 4-methylphenyl), and from alpidem by its unsubstituted acetamide moiety at the 3-position (versus N,N-dipropylacetamide). It has been identified in the literature as a circulating metabolite of alpidem , and its core 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine scaffold serves as a key intermediate for radioligand development targeting the translocator protein (TSPO) for PET and SPECT imaging applications [1].

Why Imidazo[1,2-a]pyridine-3-acetamides Cannot Be Interchanged: The Critical Role of 3-Position and 6-Position Substituents in Target Engagement for N-[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide Procurement


Within the imidazo[1,2-a]pyridine-3-acetamide class, ostensibly minor structural modifications at the 3-position amide substituent and the 6-position of the heterocyclic core produce profound, quantifiable shifts in receptor-binding profile, target selectivity, and metabolic fate that preclude generic interchangeability . Systematic structure–activity relationship (SAR) studies using ³H-zolpidem competition binding at the omega-1 (BZ1) benzodiazepine receptor subtype have established a highly significant correlation (r = 0.954) between binding affinity (IC₅₀) and the deepest molecular electrostatic potential (MEP) minimum associated with the amide carbonyl oxygen — a parameter exquisitely sensitive to the precise electronic character of substituents at both the 3-acetamide nitrogen and the 6-position [1]. Consequently, replacing the target compound's unsubstituted acetamide (–NH–CO–CH₃) with N,N-dimethylacetamide (as in zolpidem) or N,N-dipropylacetamide (as in alpidem) fundamentally alters both the MEP minimum and the lipophilicity-driven pharmacokinetic profile [2]. Furthermore, the 6-chloro substituent confers a distinct PBR/CBR selectivity profile compared with 6-methyl, 6-unsubstituted, or 6,8-dichloro analogs; 6-monochloro-substituted 2-phenylimidazo[1,2-a]pyridin-3-yl-acetamides have been shown to display IC₅₀(CBR)/IC₅₀(PBR) ratios between 0.32 and 232 depending on the specific amide substituent, while 6,8-dichloro analogs shift selectivity more than 1000-fold toward the peripheral benzodiazepine receptor (PBR/TSPO) . These data demonstrate that even single-atom changes within this scaffold produce non-linear, quantitatively predictable alterations in target engagement that make empirical substitution without verified comparability data scientifically indefensible.

N-[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide Quantitative Differentiation: Head-to-Head and Cross-Study Evidence Against Closest Analogs


6-Chloro vs. 6-Methyl Substitution: Class-Level SAR Divergence in Binding Affinity at the Omega-1 Benzodiazepine Receptor for N-[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide and Zolpidem Congeners

In the Lange et al. (2001) SAR study of 6-substituted 2-aryl-N,N-dimethylimidazo[1,2-a]pyridine-3-acetamides — congeners of both zolpidem and alpidem — binding affinity at the omega-1 benzodiazepine receptor subtype was measured by competition with ³H-zolpidem [1]. While the target compound (N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide) differs from this series at the 3-acetamide nitrogen (unsubstituted –NH–CO–CH₃ versus N,N-dimethyl), the 6-position and 2-aryl substitution pattern is shared with the broader congener series, permitting class-level inference on the electronic effect of 6-chloro versus 6-methyl substitution. For the N,N-dimethylacetamide congener bearing 6-chloro-2-(4-chlorophenyl) substitution (i.e., the N,N-dimethyl analog of the target compound's core), a markedly lower IC₅₀ was observed compared to zolpidem (6-methyl-2-(4-methylphenyl)-N,N-dimethyl analog; IC₅₀ ≈ 63 nM at the GABA-A α1 receptor) [2]. The study's quantitative correlation (r = 0.954) between IC₅₀ and the deepest MEP minimum at the amide carbonyl oxygen establishes that the electron-withdrawing 6-chloro substituent deepens the MEP minimum relative to the electron-donating 6-methyl group, accounting for the enhanced binding of 6-chloro congeners [3].

GABA-A receptor binding omega-1 selectivity imidazopyridine SAR

Structural Differentiation from Alpidem: 3-Acetamide Simplification Alters LogP, Metabolic Fate, and Pharmacological Activity Profile of N-[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide

The target compound is the product of complete N-dealkylation of alpidem's N,N-dipropylacetamide side chain, a metabolic transformation documented in the foundational pharmacokinetic study by Padovani et al. (1987) [1]. Alpidem (C₂₁H₂₃Cl₂N₃O; MW 404.3 g/mol; N,N-dipropylacetamide) undergoes extensive first-pass metabolism in both rat and human via three primary routes: aromatic oxidation, N-dealkylation, and aliphatic oxidation of the amide side chains [2]. The complete removal of both dipropyl groups to yield the primary acetamide (target compound) represents one of the major circulating metabolites . This structural change produces three quantifiable physicochemical consequences compared with the parent drug alpidem: (1) molecular weight reduction from 404.3 to 320.2 g/mol (Δ = −84.1 g/mol, −20.8%); (2) substantial decrease in calculated logP due to loss of two propyl chains (alpidem logP ≈ 4.5–5.0 estimated from its N,N-dipropylacetamide moiety versus the target compound's more hydrophilic primary acetamide); and (3) loss of the tertiary amide pharmacophore required for high-affinity binding at the omega-1/α3 receptor subtypes (alpidem Kd = 0.33 nM at α3, 1.67 nM at α1) . The target compound's unsubstituted acetamide (–NH–CO–CH₃) presents an additional hydrogen-bond donor (the amide N–H), altering both the hydrogen-bond donor count (HBD = 2 for target vs. HBD = 0 for alpidem) and the molecular electrostatic potential pattern that governs receptor recognition [3].

drug metabolism Alpidem metabolite N-dealkylation physicochemical differentiation

6,8-Dichloro vs. 6-Monochloro Substitution: TSPO/PBR Selectivity Ratio Divergence for N-[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide Scaffold

The systematic SAR investigation by Trapani et al. (2007) on 2-phenylimidazo[1,2-a]pyridin-3-yl-acetamide derivatives provides direct comparative data on how 6-monochloro versus 6,8-dichloro substitution governs the central-to-peripheral benzodiazepine receptor selectivity ratio . In this study, N,N-dialkyl-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamides with 6-monochloro substitution (compounds 7f–n) displayed IC₅₀(CBR)/IC₅₀(PBR) ratios spanning from 0.32 to 232, demonstrating that this substitution pattern can be tuned toward either central (CBR < 1) or peripheral (CBR > 1) selectivity depending on the specific N,N-dialkyl amide substituent . In contrast, 6,8-dichloro-disubstituted compounds (7o–t) exhibited a dramatic and consistent selectivity shift, with IC₅₀(CBR)/IC₅₀(PBR) ratios exceeding 1000, representing more than 1000-fold selectivity for the peripheral benzodiazepine receptor (PBR/TSPO) . For the target compound, which bears only a 6-chloro substituent (with the 8-position unsubstituted), the 6-monochloro pattern places it in the tunable selectivity range, making the scaffold a versatile starting point for either CBR- or PBR-directed optimization. This contrasts sharply with the 6,8-dichloro scaffold, which is firmly committed to PBR-selective pharmacology. Independent confirmation of this pattern comes from BindingDB, where the 6,8-dichloro-2-(4-chlorophenyl) analog (CHEMBL180523/PBR ligand) shows Ki = 2.68 nM at the rat peripheral benzodiazepine receptor (TSPO), with comparable affinity (Ki = 2.70 nM) at human TSPO [1].

TSPO ligands peripheral benzodiazepine receptor PBR selectivity imidazopyridine SAR

Metabolic Stability Differentiation: The Primary Acetamide of N-[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide Eliminates the N-Dealkylation Liability of Tertiary Amide Analogs

Alpidem was withdrawn from the market due to hepatotoxicity, which has been mechanistically linked to its PBR/TSPO ligand properties and its lipophilic cationic structure that promotes mitochondrial permeability transition (MPT) [1]. Studies by Berson et al. (2001) established that alpidem — but not the closely related zolpidem — is hepatotoxic in rat hepatocytes, increases calcium-induced MPT, and enhances TNF-α toxicity [2]. The metabolic pathway distinction is critical: alpidem undergoes extensive N-dealkylation of its N,N-dipropylacetamide side chain as one of three major clearance routes, generating the target compound and other dealkylated metabolites with pharmacological activity similar to the parent [3]. The target compound's primary acetamide (–NH–CO–CH₃) is the terminal product of complete N-dealkylation and therefore cannot undergo further N-dealkylation. This eliminates a major metabolic clearance route present in all tertiary amide analogs (alpidem, zolpidem, saripidem, necopidem). While zolpidem (N,N-dimethylacetamide) has a shorter dealkylation pathway (removal of two methyl groups), the target compound's primary amide represents the metabolically simplest member of this series. Furthermore, the target compound's reduced lipophilicity (lower logP relative to alpidem's N,N-dipropyl-substituted structure) may attenuate the mitochondrial accumulation that underlies alpidem's hepatotoxicity, though direct comparative toxicity data on the target compound are lacking [4].

metabolic stability N-dealkylation hepatotoxicity structure-metabolism relationship

TSPO Radioligand Scaffold Validation: The 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine Core of N-[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide as the Structural Basis for Clinically Translated SPECT and PET Imaging Agents

The target compound's core scaffold — 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine — has been independently validated as the structural basis for clinically translated TSPO imaging agents. The SPECT tracer ¹²³I-CLINDE (6-chloro-2-(4'-¹²³I-iodophenyl)-3-(N,N-diethyl)-imidazo[1,2-a]pyridine-3-acetamide) shares the identical 6-chloro substitution and imidazo[1,2-a]pyridine-3-acetamide framework as the target compound, differing only in the 4'-iodophenyl (versus 4-chlorophenyl) and N,N-diethylacetamide (versus unsubstituted acetamide) moieties [1]. This tracer has been used for in vivo quantification of cerebral TSPO binding in human neurologic patients, demonstrating that the 6-chloro-imidazo[1,2-a]pyridine-3-acetamide scaffold possesses the requisite combination of TSPO affinity, brain penetration, and metabolic stability for clinical molecular imaging [2]. Parallel development of ¹⁸F-labeled and ¹¹C-labeled analogs confirms the versatility of this scaffold for PET radiochemistry [3]. The target compound, with its unsubstituted acetamide, represents the structurally minimal pharmacophore of this clinically validated TSPO ligand series and serves as the logical synthetic precursor for structure–activity relationship expansion at the 3-acetamide position .

TSPO imaging SPECT tracer neuroinflammation CLINDE radiopharmaceutical

N-[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide: Evidence-Driven Application Scenarios for Scientific Procurement and Research Deployment


Metabolite Reference Standard for Alpidem Pharmacokinetic and Drug Metabolism Studies

The target compound has been explicitly identified in the peer-reviewed literature as a metabolite of alpidem, produced via complete N-dealkylation of the N,N-dipropylacetamide side chain [1]. Its application as a quantitative analytical reference standard is supported by Padovani et al. (1987), who characterized the three major circulating metabolites of alpidem in both rat and human plasma [2]. For DMPK laboratories conducting alpidem metabolism studies, the target compound provides a structurally authenticated, single-entity reference material for LC-MS/MS method development and validation, enabling accurate quantification of this specific N-dealkylation product in biological matrices . This represents the most direct and evidence-supported application scenario for procurement.

Synthetic Intermediate for TSPO-Targeted Radioligand Development and Halogen-Exchange Radiochemistry

The 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide scaffold has been clinically validated as the core structure for TSPO SPECT imaging agents, most notably ¹²³I-CLINDE [3]. The target compound's 4-chlorophenyl group provides a direct synthetic handle for halogen-exchange radiolabeling to yield ¹²³I-, ¹⁸F-, or ¹¹C-labeled derivatives for PET and SPECT applications [4]. Its unsubstituted primary acetamide (–NH–CO–CH₃) at the 3-position offers a versatile functional group for further derivatization — including N-alkylation to generate N,N-dialkylacetamide libraries — enabling systematic SAR exploration of TSPO affinity and selectivity . Radiochemistry groups engaged in neuroinflammation imaging probe development can procure this compound as a non-radioactive scaffold precursor for direct synthetic diversification.

Structure–Toxicity Relationship Probe for Mitochondrial Safety Studies of Imidazopyridine Anxiolytics

Alpidem was withdrawn from clinical use due to hepatotoxicity mechanistically linked to its PBR/TSPO ligand properties and its ability to induce mitochondrial permeability transition (MPT) at low micromolar concentrations (10 µM) in rat hepatocytes [5]. In contrast, zolpidem — which differs at the 6-position (methyl vs. chloro) and 2-aryl (4-methylphenyl vs. 4-chlorophenyl) — does not exhibit this toxicity [6]. The target compound, as the terminal N-dealkylated metabolite of alpidem bearing the identical 6-chloro-2-(4-chlorophenyl) core but lacking the lipophilic N,N-dipropyl groups, serves as a critical structure–toxicity relationship (STR) probe. Its procurement enables head-to-head mitochondrial toxicity assays comparing the parent alpidem, the target metabolite, and zolpidem to dissect the relative contributions of the chlorinated core scaffold versus the lipophilic tertiary amide side chain to MPT induction and hepatocyte toxicity [7].

Fragment-Based and Biophysical Screening Using a Structurally Minimal Imidazo[1,2-a]pyridine-3-acetamide Pharmacophore

With a molecular weight of only 320.2 g/mol and a primary acetamide (–NH–CO–CH₃) bearing an additional hydrogen-bond donor (N–H), the target compound represents the structurally minimal, fragment-like member of the clinically relevant imidazo[1,2-a]pyridine-3-acetamide series . Compared with the larger tertiary amide congeners (zolpidem MW 307.4 g/mol but N,N-dimethyl-substituted; alpidem MW 404.3 g/mol), the target compound's combination of lower molecular weight, increased hydrogen-bonding capacity (HBD = 2 vs. 0 for tertiary amides), and reduced lipophilicity makes it suitable for fragment-based drug discovery (FBDD) screening cascades . Its 6-chloro and 4-chlorophenyl substituents provide anomalous scattering for X-ray crystallographic fragment soaking experiments, and its primary amide offers a synthetically tractable vector for fragment growth. Biophysical screening groups can deploy this compound as a validated fragment hit for GABA-A receptor and TSPO target panels [8].

Quote Request

Request a Quote for N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.